Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate
Description
Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate is a pyridine derivative characterized by a trifunctional substitution pattern: a chlorine atom at position 3, a methoxy group at position 4, and a methyl ester at position 2. This compound belongs to a class of heterocyclic molecules widely used in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties. Its structure enables diverse reactivity, making it a valuable intermediate in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules .
Properties
IUPAC Name |
methyl 3-chloro-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-5-3-4-10-7(6(5)9)8(11)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHNKYXQUOLRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-chloro-4-methoxy-pyridine with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 3-chloro-4-methoxy-pyridine-2-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced pyridine derivatives.
Scientific Research Applications
Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate is a chemical compound with applications in scientific research, particularly as a building block in the synthesis of heterocyclic compounds .
Key Properties and Characteristics
- Molecular Formula: C8H8NO3Cl
- Molecular Weight: 201.61 g/mol
- Purity: Typically available with a purity of ±97%
- CAS Number: 1256807-80-3
Synthesis and Chemical Reactions
- Synthesis of 4-methoxypyridine derivatives: Methyl 4-methoxypyridine-2-carboxylate can be synthesized via reaction of diisopropylamine in dry THF with n-butyllithium in hexane at -78°C, followed by the addition of methyl 4-methoxypicolinate in THF .
- ** Suzuki-Miyaura Cross-Coupling:** Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates can be synthesized by C-C Suzuki Miyaura cross-coupling, which can then be evaluated for antitumor potential .
Applications
- Herbicides: Derivatives of 4-aminopicolinic acids, which are structurally related, are used as herbicides for controlling woody plants and broadleaf weeds . These compounds exhibit herbicidal activity and crop selectivity .
- Antitumor agents: Novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have shown potential antitumor effects against triple-negative breast cancer (TNBC) cell lines . These compounds can inhibit cell growth and reduce tumor size .
- Building Block in Organic Synthesis: this compound is used as a building block for synthesizing more complex heterocyclic molecules .
- Phenolic-enabled nanotechnology: Phenolic compounds are used in nanotechnology for particle engineering in the synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Substituent Position : The target compound’s 3-Cl and 4-OMe groups create a sterically hindered environment, differentiating it from 2-chloro-4-iodo-3-methylpyridine, where halogens occupy positions 2 and 4 .
- Functional Groups : The ester group in the target compound enhances hydrolytic stability compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is more reactive in aqueous conditions .
- Electronic Effects : The electron-withdrawing Cl and electron-donating OMe groups in the target compound create a polarized aromatic system, contrasting with the electron-deficient pyrimidine core in 2-chloro-6-methylpyrimidine-4-carboxylic acid .
Research Findings and Industrial Relevance
- Synthetic Versatility : this compound serves as a scaffold for Suzuki-Miyaura couplings, leveraging its halogen and ester functionalities .
- Environmental Impact : Pyridine derivatives with halogen substituents, such as the target compound, are under scrutiny for persistence in ecosystems, necessitating green chemistry approaches in synthesis .
Biological Activity
Methyl 3-chloro-4-methoxy-pyridine-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom at the 3-position can undergo nucleophilic substitution reactions, allowing it to modify biological pathways by interacting with nucleophiles such as amines or thiols. This interaction can modulate enzyme activity or alter the conformation of target proteins, potentially impacting cellular processes such as proliferation and apoptosis .
Antitumor Effects
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives evaluated in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468 demonstrated significant growth inhibition. Notably, one compound in this series exhibited a GI concentration of 13 µM, leading to decreased cell viability and altered cell cycle profiles, notably increasing the G0/G1 phase while decreasing the S phase .
| Compound | Cell Line | GI (µM) | Effect on Cell Cycle |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Increased G0/G1 phase; decreased S phase |
Cytotoxicity
The selectivity of these compounds is noteworthy; they showed minimal cytotoxicity against non-tumorigenic mammary epithelial cells (MCF-12A), suggesting a favorable therapeutic index for targeting malignant cells while sparing normal cells .
Case Studies and Research Findings
-
Study on Antitumor Activity :
- In a study assessing various derivatives against TNBC cell lines, three compounds exhibited significant growth inhibition with minimal effects on non-tumorigenic cells. The most effective compound was further analyzed for its effects on cell viability and proliferation using assays such as trypan blue exclusion and bromodeoxyuridine incorporation .
- Mechanistic Insights :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
